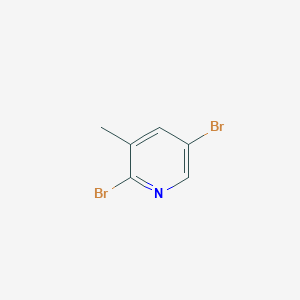

2,5-Dibromo-3-methylpyridine

説明

Significance of Pyridine (B92270) and its Halogenated Derivatives in Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that are widely distributed in nature and form the core of many biologically active molecules, including alkaloids and vitamins. guidechem.comnih.gov Their utility extends across various industries, serving as indispensable raw materials in the production of pharmaceuticals, agrochemicals, dyes, and materials. guidechem.comkubikat.org The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic versatility. Halogenated pyridines are crucial building blocks, with the carbon-halogen bond providing a reactive handle for a multitude of chemical transformations. nih.gov These compounds are frequently employed as starting materials in nucleophilic substitution and cross-coupling reactions, enabling the construction of highly substituted and complex molecular architectures. kubikat.orgeurekalert.org

Overview of Dihalo-substituted Pyridines in Synthetic Chemistry

Dihalo-substituted pyridines are particularly valuable in synthetic chemistry due to the presence of two reactive sites. This allows for sequential and site-selective functionalization, paving the way for the synthesis of a diverse array of polysubstituted pyridine derivatives. oup.comresearchgate.net The regiochemistry of these reactions can often be controlled by the nature of the halogens and the reaction conditions employed. For instance, in palladium-catalyzed cross-coupling reactions, the reactivity difference between different halogens (e.g., iodine vs. bromine) can be exploited to achieve selective substitution. rsc.org The ability to introduce various substituents at specific positions on the pyridine ring makes dihalo-pyridines powerful intermediates in the development of new drugs and functional materials. mdpi.com

Positioning of 2,5-Dibromo-3-methylpyridine within Key Chemical Intermediates

This compound, also known by its synonym 2,5-Dibromo-3-picoline, has emerged as a significant intermediate in organic synthesis. google.comchemimpex.com Its structure, featuring two bromine atoms at the 2- and 5-positions and a methyl group at the 3-position, offers a unique combination of reactivity and steric influence. The bromine atoms serve as versatile handles for various cross-coupling reactions, while the methyl group can influence the regioselectivity of these transformations. This compound is a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com Its utility is highlighted in the creation of complex molecules with potential therapeutic applications, such as antimicrobial and anti-inflammatory agents. chemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,5-dibromo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMXEVCFAUTBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355833 | |

| Record name | 2,5-Dibromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-18-0 | |

| Record name | 2,5-Dibromo-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Strategies for 2,5 Dibromo 3 Methylpyridine

Historical and Contemporary Approaches to Dibromopyridine Synthesis

The synthesis of halogenated pyridines has evolved significantly over time. Historically, methods often involved direct halogenation of pyridine (B92270) or its simple derivatives. While straightforward, these approaches frequently suffer from a lack of regioselectivity, leading to mixtures of isomers that are difficult to separate. Other classical methods, such as the Ullmann reaction involving the copper-mediated coupling of bromopyridines, have also been employed for creating related bipyridyl structures but are less direct for producing disubstituted pyridines from simpler precursors. orgsyn.org

Contemporary organic synthesis favors more controlled and selective multi-step routes. libretexts.org Modern strategies for synthesizing compounds like 2,5-Dibromo-3-methylpyridine often start from highly functionalized precursors, allowing for precise installation of substituent groups. nih.gov The Sandmeyer reaction, discovered in 1884, remains a cornerstone of modern synthesis for converting aromatic amines into halides via diazonium salts. wikipedia.org This reaction is prized for its reliability and ability to introduce halides into specific positions on an aromatic ring that are not easily accessible through direct halogenation. wikipedia.orgorganic-chemistry.org Alongside these classical methods, modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, represent the state-of-the-art for functionalizing pyridine rings, though the Sandmeyer approach is particularly well-suited for the specific transformation of an amino group to a bromo group. researchgate.net

Multi-step Synthetic Routes from Pyridine Precursors

The preparation of this compound is most effectively achieved through a multi-step pathway starting from a readily available pyridine derivative. This strategic approach ensures high regioselectivity, leading to the desired product with minimal formation of isomeric impurities.

Synthesis via 2-Amino-3-methylpyridine (B33374) Intermediates

A widely documented and efficient route for synthesizing this compound begins with the precursor 2-amino-3-methylpyridine. guidechem.comgoogle.com This method involves two principal stages: an initial regioselective monobromination followed by a diazotization and subsequent bromination reaction.

The first step in the synthesis is the selective bromination of 2-amino-3-methylpyridine at the 5-position of the pyridine ring. To achieve this selectivity and to moderate the reactivity of the starting material, the amino group is first acylated.

The process typically involves treating 2-amino-3-methylpyridine with acetic anhydride. google.com This reaction protects the amino group by forming an acetylamino group. Following acylation, liquid bromine is added in a controlled manner. guidechem.comgoogle.com The bulky acetylamino group helps direct the incoming bromine electrophile to the C-5 position, which is electronically activated by the amino group and sterically accessible. The reaction is typically heated to between 50°C and 60°C for several hours. google.com After the bromination is complete, the reaction mixture is treated with a sodium hydroxide (B78521) solution, which hydrolyzes the acetyl group to regenerate the free amine, precipitating the intermediate product, 2-amino-5-bromo-3-methylpyridine (B22881). guidechem.comgoogle.com This intermediate can then be isolated by filtration, drying, and recrystallization with a reported yield of around 64%. guidechem.com

Table 1: Reagents and Conditions for Regioselective Monobromination

| Step | Reagent 1 | Reagent 2 | Reagent 3 | Temperature | Duration | Product |

|---|---|---|---|---|---|---|

| Acylation | 2-Amino-3-methylpyridine | Acetic Anhydride | - | Reflux | Tracked by TLC | 2-Acetylamino-3-methylpyridine |

| Bromination | 2-Acetylamino-3-methylpyridine | Liquid Bromine | Water | 50-60°C | 2-3 hours | 2-Acetylamino-5-bromo-3-methylpyridine |

| Hydrolysis | 2-Acetylamino-5-bromo-3-methylpyridine | Sodium Hydroxide | - | Room Temperature | 30 minutes | 2-Amino-5-bromo-3-methylpyridine |

Data sourced from patent CN105348177A. google.com

The second major stage converts the 2-amino-5-bromo-3-methylpyridine intermediate into the final product, this compound. This is accomplished through a Sandmeyer reaction, a reliable method for replacing an aromatic amino group with a halide. wikipedia.orgorganic-chemistry.org The reaction proceeds by converting the primary aromatic amine into a diazonium salt, which is then displaced by a bromide ion, typically provided by a copper(I) bromide catalyst. wikipedia.org

The process involves suspending the 2-amino-5-bromo-3-methylpyridine intermediate in a strong acidic medium, such as 48% hydrobromic acid. guidechem.comchemicalbook.com The mixture is cooled to a low temperature, generally between -5°C and 10°C, to ensure the stability of the forthcoming diazonium salt. google.com A saturated aqueous solution of sodium nitrite (B80452) is then added dropwise, which converts the amino group into a diazonium bromide group. The copper(I) bromide catalyst facilitates the decomposition of the diazonium salt, releasing nitrogen gas and forming an aryl radical, which then abstracts a bromine atom from the copper complex to yield this compound. wikipedia.orgbohrium.com

The yield and purity of this compound are highly dependent on the precise control of reaction parameters, including reagent stoichiometry, temperature, and reaction time. Research documented in patent literature demonstrates efforts to optimize these conditions for industrial-scale production. google.com Key parameters that are often adjusted include the molar ratio of the amine intermediate to cuprous bromide and sodium nitrite, as well as the temperature and duration of the diazotization and substitution steps.

For instance, studies have shown that the temperature during the addition of sodium nitrite is critical. While one procedure reports a temperature of -15°C and achieves a 94% yield, chemicalbook.com another set of experiments explored a range from -5°C to 10°C. google.com The results indicated that running the reaction at 0°C for 3 hours provided a slightly higher yield (67%) compared to -5°C for 2 hours (64%) or 10°C for 4 hours (65%), suggesting an optimal temperature and time window for the reaction. google.com

Table 2: Optimization of Sandmeyer Reaction Conditions

| Molar Ratio (Amine:CuBr) | Temperature | Reaction Time | Yield |

|---|---|---|---|

| 1 : 1.2 | -5°C | 2 hours | 64% |

| 1 : 1.3 | 0°C | 3 hours | 67% |

| 1 : 1.5 | 10°C | 4 hours | 65% |

Data derived from examples in patent CN105348177A. google.com

The use of a copper(I) salt, most commonly cuprous bromide (CuBr), is a defining feature of the Sandmeyer bromination reaction. wikipedia.org The reaction is not merely a simple nucleophilic substitution; it proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The copper(I) catalyst plays a crucial role in this process by facilitating a single-electron transfer to the diazonium salt.

This electron transfer initiates the decomposition of the diazonium salt, leading to the formation of an aryl radical and the evolution of stable nitrogen gas. bohrium.com The copper(I) is oxidized to copper(II) in this step. The newly formed aryl radical then reacts with the copper(II) bromide species, abstracting a bromine atom to form the final product, this compound, and regenerating the copper(I) catalyst, allowing it to participate in subsequent catalytic cycles. wikipedia.orgbohrium.com The efficiency of this catalytic cycle is a key reason for the high yields and reliability of the Sandmeyer reaction in synthesizing aryl halides. google.com

Diazotization and Bromination via Sandmeyer-type Reactions

Temperature Control and Its Influence on Reaction Efficiency and Selectivity

The synthesis of this compound through the bromination of 3-methylpyridine (B133936) is highly sensitive to temperature. Precise temperature control is paramount for maximizing reaction efficiency and achieving the desired regioselectivity. The reaction typically involves the treatment of 3-methylpyridine with a brominating agent, such as bromine, in the presence of a strong acid like sulfuric acid.

Research findings indicate that the temperature profile of the reaction directly impacts the distribution of brominated products. For instance, in a process involving the diazotization of 5-bromo-3-methylpyridin-2-amine, the reaction is initiated at a low temperature, typically between -5 to 0 °C. This is followed by a controlled increase in temperature to facilitate the subsequent Sandmeyer reaction with a bromine source like cuprous bromide in hydrobromic acid. Maintaining the initial low temperature is crucial for the stability of the diazonium salt intermediate, preventing its premature decomposition and the formation of undesired byproducts.

Furthermore, in the direct bromination of 3-methylpyridine, the reaction temperature can influence the position of bromination. While the 2- and 5-positions are electronically favored for substitution, higher temperatures can lead to a decrease in selectivity and the formation of over-brominated or isomeric impurities. The optimal temperature range is therefore a critical parameter that needs to be carefully established and maintained to ensure a high yield of the desired this compound.

Table 1: Influence of Temperature on a Key Synthetic Step for this compound

| Stage | Temperature (°C) | Purpose |

|---|---|---|

| Diazotization of 5-bromo-3-methylpyridin-2-amine | -5 to 0 | Formation and stabilization of the diazonium salt intermediate. |

| Sandmeyer Reaction | Gradual increase to room temperature or slightly above | Controlled replacement of the diazonium group with bromine. |

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of intermediates are critical steps in the synthesis of this compound, ensuring the purity of the final product. Following the synthesis, the reaction mixture typically contains the desired product, unreacted starting materials, and various byproducts. A multi-step purification process is therefore employed.

One common initial step is to neutralize the acidic reaction mixture, often with a base such as sodium hydroxide or sodium carbonate, until a neutral or slightly alkaline pH is achieved. This step is crucial as it can precipitate the crude product and separate it from the acid catalyst and other water-soluble impurities.

Following neutralization, extraction with an organic solvent, such as dichloromethane (B109758) or ethyl acetate, is frequently used to isolate the brominated pyridine derivatives from the aqueous phase. The choice of solvent is important to ensure efficient extraction of the product while minimizing the co-extraction of impurities.

Further purification is often achieved through techniques like column chromatography. This method is particularly effective for separating the desired this compound from its isomers and other closely related impurities. The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) is optimized to achieve the best separation. Recrystallization from a suitable solvent can also be employed as a final purification step to obtain a highly pure product.

Table 2: Common Purification and Isolation Techniques

| Technique | Purpose |

|---|---|

| Neutralization | To precipitate the crude product and remove acid catalysts. |

| Solvent Extraction | To isolate the product from the aqueous reaction mixture. |

| Column Chromatography | To separate the desired isomer from other brominated byproducts. |

| Recrystallization | To obtain the final product in a highly pure crystalline form. |

Alternative Synthetic Pathways for Dibromination of Pyridine Rings

While the direct bromination of 3-methylpyridine is a common route, alternative synthetic pathways for the dibromination of pyridine rings exist, offering potential advantages in terms of regioselectivity and reaction conditions. One notable alternative involves the use of different brominating agents and catalytic systems. For example, the use of N-bromosuccinimide (NBS) in the presence of a catalyst can offer a milder alternative to using elemental bromine and strong acids.

Another approach involves the synthesis of 2,5-dibromopyridine (B19318) from 2,5-diaminopyridine. This method proceeds via a double Sandmeyer reaction, where both amino groups are converted to diazonium salts and subsequently replaced by bromine atoms. While this involves multiple steps, it can provide a high degree of control over the positions of the bromine substituents.

Furthermore, metal-catalyzed cross-coupling reactions can be employed to introduce bromine atoms onto a pre-functionalized pyridine ring. For instance, a pyridine ring bearing other leaving groups, such as triflates or tosylates, could potentially be converted to the corresponding dibromo derivative through a palladium-catalyzed reaction with a bromide source. These methods, while potentially more complex, can offer access to specific isomers that are difficult to obtain through direct electrophilic substitution. The choice of synthetic pathway often depends on the availability of starting materials, the desired purity of the final product, and the scalability of the process.

Industrial-Scale Synthesis Considerations and Process Development

The transition from laboratory-scale synthesis to industrial-scale production of this compound introduces a new set of challenges and considerations. Process development focuses on ensuring safety, efficiency, cost-effectiveness, and environmental sustainability.

Key considerations for industrial-scale synthesis include the management of heat generated during the exothermic bromination reaction. In large reactors, efficient heat dissipation is crucial to maintain temperature control and prevent runaway reactions. This often necessitates the use of specialized jacketed reactors with precise temperature monitoring and control systems.

The handling and storage of hazardous materials, such as bromine and strong acids, also become more complex at an industrial scale. Robust safety protocols and infrastructure are required to minimize risks to personnel and the environment. Furthermore, the choice of solvents and reagents is often guided by their cost, availability, and environmental impact, with a preference for greener alternatives where possible.

Process optimization at an industrial scale also involves minimizing the number of unit operations. For example, developing a process that allows for a one-pot synthesis without the need for isolating intermediates can significantly improve efficiency and reduce production costs. The development of continuous flow processes, as opposed to batch processes, is another area of active research for the industrial production of specialty chemicals like this compound.

Yield Optimization and Cost-Effectiveness Analyses

Optimizing the yield and ensuring the cost-effectiveness of the synthesis are paramount for the industrial production of this compound. Yield optimization involves a systematic investigation of various reaction parameters to identify the conditions that provide the highest conversion of starting material to the desired product.

This includes optimizing the molar ratios of reactants, the concentration of the catalyst, the reaction temperature, and the reaction time. Design of Experiments (DoE) is a statistical approach often employed in industrial process development to efficiently screen for optimal conditions. For instance, a detailed study might reveal that a slight excess of the brominating agent improves the yield, but a large excess leads to the formation of unwanted byproducts, thus requiring a careful balance.

Cost-effectiveness analysis involves a comprehensive evaluation of all costs associated with the production process. This includes the cost of raw materials, energy consumption, labor, waste disposal, and capital investment in equipment. For example, while a more expensive catalyst might provide a higher yield, a thorough analysis is needed to determine if the increased yield justifies the higher cost.

Reaction Condition Mildness and Industrial Applicability

The mildness of reaction conditions is a key factor in determining the industrial applicability of a synthetic route for this compound. Harsh reaction conditions, such as high temperatures, high pressures, or the use of highly corrosive reagents, can necessitate the use of expensive specialized equipment and pose significant safety and environmental challenges.

Therefore, there is a strong industrial preference for synthetic methods that operate under milder conditions. This includes reactions that can be carried out at or near ambient temperature and pressure, and those that utilize less hazardous reagents. The development of catalytic systems that can promote the desired transformation under mild conditions is a major focus of research in industrial chemistry.

The industrial applicability of a process is also assessed based on its robustness and reproducibility. A process that is highly sensitive to minor variations in reaction conditions may be difficult to control on a large scale and may lead to inconsistent product quality. A robust process, on the other hand, will consistently produce the desired product within specifications, even with slight fluctuations in operating parameters.

Ultimately, the goal of industrial process development is to establish a synthetic route that is not only high-yielding and cost-effective but also safe, environmentally friendly, and readily scalable to meet market demands.

Chemical Reactivity and Transformation Pathways of 2,5 Dibromo 3 Methylpyridine

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) ring is inherently electron-deficient, a characteristic that influences its reaction patterns. The two bromine atoms on the 2,5-Dibromo-3-methylpyridine ring are susceptible to substitution by nucleophiles, a common pathway for functionalization.

Reactivity of Bromine Atoms for Functional Group Interconversion

The bromine atoms at the C2 and C5 positions of this compound can be replaced by a variety of functional groups through nucleophilic substitution reactions. nih.gov This allows for the introduction of heteroatom nucleophiles, such as amines and alkoxides. For instance, the bromine atoms can be substituted by treating the compound with nucleophiles like organometallic reagents to create new carbon-carbon or carbon-heteroatom bonds.

A notable example is the aromatic nucleophilic substitution (SNAr) with piperazine (B1678402) derivatives. In a large-scale synthesis, this compound was reacted with (R)-2-methylpiperazine in the presence of potassium carbonate in dimethylacetamide (DMAc) at 130°C. atlanchimpharma.com This reaction selectively occurred at the C2 position, yielding the desired piperazinylpyridine product in high yield without significant formation of dimeric byproducts. atlanchimpharma.com

Table 1: Nucleophilic Substitution of this compound

| Nucleophile | Reagents and Conditions | Position of Substitution | Product | Yield | Reference |

|---|---|---|---|---|---|

| (R)-2-methylpiperazine | K₂CO₃, DMAc, 130°C, 20 h | C2 | 5-Bromo-3-methyl-2-((R)-2-methylpiperazin-1-yl)pyridine | 88% | atlanchimpharma.com |

Site-Selective Functionalization Strategies

The differential reactivity of the two bromine atoms allows for site-selective functionalization. The bromine at the C2 position, being alpha to the ring nitrogen, is generally more activated towards nucleophilic attack and oxidative addition in cross-coupling reactions compared to the bromine at the C5 position. nih.gov

This inherent electronic preference enables selective reactions at the C2 position. Research on the related compound 2,5-dibromopyridine (B19318) has shown that reaction conditions can be tuned to direct functionalization to either the C2 or C5 position. researchgate.net For example, selective monolithiation, a key step for introducing other functional groups, can be controlled by the choice of solvent and concentration. Coordinating solvents tend to favor reaction at the C5 position, while non-coordinating solvents favor the C2 position. researchgate.net This principle of tuning reaction conditions is crucial for the strategic synthesis of unsymmetrically substituted 3-methylpyridine (B133936) derivatives from the dibromo precursor.

Oxidation and Reduction Chemistry

Oxidation of the Methyl Group for Carboxylic Acid and Aldehyde Derivatives

The methyl group at the C3 position of this compound can be oxidized to afford the corresponding carboxylic acid or aldehyde derivatives. This transformation is typically achieved using strong oxidizing agents and provides a route to 2,5-dibromopyridine-3-carboxylic acid and 2,5-dibromo-3-pyridinecarboxaldehyde, which are themselves valuable synthetic intermediates. For related methylpyridines, oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to effectively convert methyl side chains into carboxylic acids.

Reductive Transformations to Methylpyridine Derivatives

The bromine atoms of this compound can be removed through reductive processes to yield 3-methylpyridine derivatives. This dehalogenation can be accomplished using various reducing agents, which is a common strategy in organic synthesis to remove halogen atoms after they have served their purpose as activating or directing groups.

Cross-Coupling Reactions and Mechanistic Investigations

This compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Kumada couplings. ambeed.com These reactions are powerful tools for forming new carbon-carbon bonds.

In Suzuki-Miyaura reactions, this compound is coupled with arylboronic acids in the presence of a palladium catalyst to synthesize aryl-substituted methylpyridines. beilstein-journals.org Studies on similar dibromopyridines have shown that these reactions can be performed site-selectively. beilstein-journals.org Typically, the first coupling reaction occurs preferentially at the more reactive C2 position. nih.gov By carefully controlling the stoichiometry of the reagents, it is possible to achieve either mono- or di-arylation, providing access to a wide array of symmetrically and unsymmetrically substituted pyridine compounds. beilstein-journals.org For instance, the reaction of a dibromopyridine with one equivalent of a boronic acid can lead to a mono-arylated product, which can then be subjected to a second, different coupling reaction. nih.govbeilstein-journals.org

The mechanism of these palladium-catalyzed reactions generally involves three key steps: oxidative addition of the palladium catalyst to the carbon-bromine bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. The higher reactivity of the C2 position is attributed to the electronic influence of the pyridine nitrogen, which facilitates the initial oxidative addition step at that site. nih.gov

Table 2: Cross-Coupling Reactions Involving Dihalopyridine Substrates

| Reaction Type | Substrate | Coupling Partner | Catalyst/Reagents | Key Feature | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3,5-dibromo-2,4,6-trimethylpyridine (B189553) | Arylboronic acids | Palladium source, ligand, base | Used to prepare symmetrically and unsymmetrically substituted diarylpyridines. | beilstein-journals.org |

| Suzuki-Miyaura | 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | Synthesis of novel pyridine derivatives. | mdpi.com |

| Allenylation | 2,5-dibromopyridine | Allenylindium reagent | Pd-catalyst | Site-selective coupling at the C2 position. | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions provide a versatile platform for the synthesis of more complex substituted pyridines. The differential reactivity of the bromine atoms at the C2 and C5 positions can often be exploited to achieve selective functionalization.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is a widely used method for constructing biaryl structures. beilstein-journals.orgrsc.org In the context of this compound, this reaction allows for the introduction of aryl groups at the bromine-substituted positions. nih.gov Studies have shown that the reaction can be optimized to favor either mono- or diarylation products. semanticscholar.org

The electronic nature of the substituents on the arylboronic acid can influence the rate and yield of the Suzuki coupling reaction. While some studies on related pyridine systems suggest that electron-donating or electron-withdrawing groups on the arylboronic acid have no significant effect on reaction rates or yields nih.govmdpi.comresearchgate.net, other research indicates a more nuanced relationship. For instance, in the coupling of 3,5-dibromo-2,4,6-trimethylpyridine, arylboronic acids with strongly electron-withdrawing groups (like -CF3) or multiple electron-donating groups (like -OCH3) can lead to lower yields and require longer reaction times. beilstein-journals.org Conversely, small ortho substituents on the arylboronic acid did not appear to hinder the reaction. beilstein-journals.org The presence of certain functional groups on the arylboronic acid, such as a 2-formyl group, can also result in lower product yields. beilstein-journals.org

Table 1: Effect of Arylboronic Acid Substituents on Suzuki Coupling Yields with 3,5-dibromo-2,4,6-trimethylpyridine beilstein-journals.org

| Arylboronic Acid Substituent | Product | Yield (%) |

| Phenyl | 4 | High |

| 3-CF3 | 14 | Low |

| 4-CF3 | 15 | Low |

| 2,5-di-MeO | 16 | Low |

| 3,4,5-tri-MeO | 17 | Low |

| 2-Formyl | 24 | 35 |

| 2-Chlorophenyl | - | ~5 (not isolated) |

This table is based on data for a related compound, 3,5-dibromo-2,4,6-trimethylpyridine, and is presented to illustrate general trends.

The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the Suzuki cross-coupling reaction. semanticscholar.org Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a commonly employed catalyst for this transformation. nih.govmdpi.compreprints.org Optimization studies on the coupling of 3,5-dibromo-2,4,6-trimethylpyridine with phenylboronic acid revealed that using Pd(OAc)2 with Buchwald ligands like S-Phos and X-Phos in toluene (B28343) with K3PO4 as the base resulted in a high yield of the diarylated product. semanticscholar.org When using Pd(PPh3)4, mild bases such as Na2CO3, K3PO4, and Cs2CO3 in solvent systems like toluene/EtOH/H2O or dioxane were found to be effective, although the formation of the monobrominated intermediate was still observed. semanticscholar.org The choice of solvent can also be critical, with dioxane and toluene-based systems proving more effective than DMF in certain cases. semanticscholar.org

Table 2: Optimization of Suzuki Coupling of 3,5-dibromo-2,4,6-trimethylpyridine with Phenylboronic Acid semanticscholar.org

| Palladium Source | Ligand | Base | Solvent | Outcome |

| Pd(OAc)2 | S-Phos / X-Phos | K3PO4 | Toluene | High yield of diarylated product |

| Pd(PPh3)4 | - | Na2CO3, K3PO4, Cs2CO3 | Toluene/EtOH/H2O, Dioxane | Full conversion, but byproduct present |

| Pd(PPh3)4 | - | Various | DMF | Low yield of main product (9%) |

This table is based on data for a related compound, 3,5-dibromo-2,4,6-trimethylpyridine, and is presented to illustrate general trends in catalytic system optimization.

Besides the Suzuki reaction, other palladium-catalyzed cross-coupling reactions hold potential for the functionalization of this compound.

Stille Coupling: This reaction utilizes organotin reagents. It has been successfully applied to other bromopyridines and is known for its tolerance of a wide range of functional groups. orgsyn.orgrsc.orgresearchgate.net The reaction of 2,5-dibromopyridine has been used in the synthesis of liquid crystals. researchgate.net However, a significant drawback is the toxicity of the tin reagents. orgsyn.org

Negishi Coupling: Employing organozinc reagents, the Negishi coupling is a powerful tool for C-C bond formation under mild conditions and with high yields. orgsyn.org It has been used for the synthesis of various bipyridines and other heterocyclic compounds. orgsyn.orgresearchgate.netrsc.org The reactivity of halopyridines in Negishi coupling generally follows the order I > Br > Cl. rsc.org For dibromo-substituted pyridines, selective mono- or double cross-coupling can be achieved. rsc.org Specifically for 2,5-dibromopyridines, Negishi coupling has been used to exploit the different reactivities of the two bromine atoms. researchgate.net

Kumada Coupling: This reaction involves the use of Grignard reagents (organomagnesium halides). It is a well-established method for forming C-C bonds. researcher.lifeacs.org The Kumada coupling has been used for the polymerization of 2,5-dibromo-3-alkylthiophenes, suggesting its potential applicability to similarly substituted pyridines. nih.gov

Suzuki Cross-Coupling Reactions with Arylboronic Acids

Role of Bromine Substituents in Directed Ortho-Metalation and Cross-Coupling

The bromine atoms in this compound play a crucial role in directing chemical transformations. In cross-coupling reactions, the bromine at the C2 position is generally more reactive than the one at the C5 position due to the electron-withdrawing nature of the pyridine nitrogen, which makes the C2 position more electrophilic. nih.gov This differential reactivity allows for selective mono-functionalization at the C2 position under controlled conditions.

Furthermore, bromine atoms can act as directing groups in ortho-metalation reactions. umich.edu This process involves deprotonation at a position adjacent to the bromine atom by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then react with various electrophiles. For instance, studies on 2,5-dibromopyridine have shown that lithiation can occur at the C4 position. researchgate.net This strategy provides a route to introduce substituents at positions that are not directly accessible through cross-coupling reactions.

Halogen Bonding Interactions and Their Influence on Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor). nih.govresearchgate.net The bromine atoms in this compound can participate in such interactions, which can influence the compound's crystal packing and potentially its reactivity in the solid state. researchgate.netrsc.org

In the solid state, molecules of 3,5-dibromo-4-methylpyridine (B1300354), a related compound, are linked by Br···N and Br···Br interactions. researchgate.net Studies on copper(I) complexes with 2,5-dihalopyridines have shown the formation of C–X···A–Cu (where X is the halogen on the pyridine and A is the halide on the copper) halogen bonds, which are crucial in assembling 3D supramolecular networks. nih.gov The strength of these halogen bonds can be influenced by other substituents on the pyridine ring. For example, a more electron-withdrawing group at the C2 position can lead to a shorter and stronger halogen bond at the C5 position. nih.gov These interactions can pre-organize the molecules in a way that might affect their reactivity in solid-state reactions or influence their interaction with catalysts in heterogeneous systems.

Advanced Functionalization and Derivative Synthesis of 2,5 Dibromo 3 Methylpyridine

Design and Synthesis of Novel Pyridine (B92270) Derivatives

The reactivity of the bromine and methyl substituents on the 2,5-dibromo-3-methylpyridine core allows for the design and synthesis of a diverse range of novel pyridine derivatives.

Diversification at Brominated Positions for Complex Molecular Architectures

The two bromine atoms at the C2 and C5 positions of this compound serve as key handles for introducing molecular complexity. These positions are susceptible to various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are particularly prominent in the functionalization of this compound. For instance, the Suzuki cross-coupling reaction, which pairs the dibrominated pyridine with a variety of boronic acids, has been successfully employed to synthesize novel pyridine derivatives. mdpi.com These reactions often exhibit selectivity, with the C2 position generally being more reactive towards oxidative addition in palladium-catalyzed processes. nih.gov This inherent reactivity difference can be exploited for sequential, site-selective functionalization.

Beyond Suzuki reactions, other cross-coupling methods like Stille, Hiyama, and Kumada couplings can also be utilized to introduce a wide array of substituents at the brominated positions. ambeed.com Nucleophilic substitution reactions, using reagents like organometallic compounds, provide another avenue for replacing the bromine atoms with other functional groups. cymitquimica.com This versatility allows for the construction of complex molecular architectures with tailored electronic and steric properties.

A notable application of this methodology is in the synthesis of compounds with potential biological activity. For example, derivatives of this compound have been investigated for their potential as antimicrobial and anti-inflammatory agents.

Table 1: Examples of Cross-Coupling Reactions on Dibromopyridines

| Coupling Reaction | Catalyst/Reagents | Product Type | Ref |

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄ | Aryl-substituted pyridines | mdpi.com |

| Allenylation | Allenylindium reagent, Pd catalyst | Allenylated pyridines | nih.gov |

| Stille Coupling | Organostannanes, Pd catalyst | Substituted pyridines | ambeed.com |

Functionalization at the Methyl Group and Pyridine Nitrogen

The methyl group at the C3 position and the pyridine nitrogen offer additional sites for chemical modification, further expanding the synthetic utility of this compound.

The methyl group can undergo oxidation to yield the corresponding aldehyde or carboxylic acid, introducing new functional handles for further derivatization. While direct lithiation of the pyridine ring is often challenging due to the acidity of the methyl protons, specific reagents and conditions have been developed to achieve ring metalation while leaving the methyl group intact. d-nb.info

The nitrogen atom in the pyridine ring can participate in the formation of metal complexes, which can be useful in catalysis. smolecule.com It can also be a site for N-oxide formation or quaternization, altering the electronic properties and reactivity of the pyridine ring.

Exploration of Related Dibromomethylpyridine Isomers

The reactivity and synthetic pathways of dibromomethylpyridines are highly dependent on the substitution pattern. A comparative analysis of isomers of this compound highlights these differences.

Comparative Reactivity and Synthesis of 2,3-Dibromo-5-methylpyridine

2,3-Dibromo-5-methylpyridine is another important isomer used in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. chemimpex.com Its bromine substituents and methyl group allow for a range of chemical transformations. chemimpex.com The compound is characterized as a solid with a melting point of 52-56 °C. sigmaaldrich.com

Synthesis of this isomer can be achieved through various routes. One approach involves the Br/Li exchange reaction of 2,3-dibromopyridine (B49186) followed by reaction with iodomethane. rsc.org

Table 2: Physical and Chemical Data for 2,3-Dibromo-5-methylpyridine

| Property | Value | Ref |

| CAS Number | 29232-39-1 | chemicalbook.com |

| Molecular Formula | C₆H₅Br₂N | chemicalbook.com |

| Molecular Weight | 250.92 g/mol | chemicalbook.com |

| Melting Point | 52-56 °C | sigmaaldrich.com |

Comparative Reactivity and Synthesis of 2,5-Dibromo-6-methylpyridine

2,5-Dibromo-6-methylpyridine features a pyridine ring with two bromine atoms at the 2- and 5-positions and a methyl group at the 6-position. chemblink.com This substitution pattern imparts distinct chemical reactivity. chemblink.com The bromo groups are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald–Hartwig reactions, for the construction of C-C and C-N bonds. chemblink.com The methyl group can also be functionalized, for example, through oxidation. chemblink.com

The synthesis of 2,5-dibromo-6-methylpyridine is typically achieved through the stepwise halogenation of 6-methylpyridine (2-picoline) using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS). chemblink.com

Table 3: Physical and Chemical Data for 2,5-Dibromo-6-methylpyridine

| Property | Value | Ref |

| CAS Number | 39919-65-8 | chemblink.com |

| Molecular Formula | C₆H₅Br₂N | chemblink.com |

| Molecular Weight | 250.92 g/mol | chemblink.com |

| Melting Point | 34-38 °C | chemblink.com |

| Boiling Point | 243.9 °C (predicted) | chemblink.com |

Comparative Reactivity and Synthesis of 3,5-Dibromo-4-methylpyridine (B1300354)

3,5-Dibromo-4-methylpyridine is a white solid that is soluble in organic solvents like alcohols and ethers. chembk.com It is a valuable intermediate in organic synthesis, used in the preparation of dyes and other complex molecules. chembk.comchemimpex.com The bromine atoms provide reactive sites for functionalization. innospk.com

One synthetic route to 3,5-dibromo-4-methylpyridine involves the reaction of 3,5-dibromopyridine (B18299) with n-butyllithium and diisopropylamine, followed by the addition of methyl iodide. chemicalbook.com Another method is the bromination of 4-methylpyridine. chembk.com In the crystalline state, molecules of 3,5-dibromo-4-methylpyridine are linked by Br⋯N and Br⋯Br interactions, forming zigzag chains. iucr.org

Table 4: Physical and Chemical Data for 3,5-Dibromo-4-methylpyridine

| Property | Value | Ref |

| CAS Number | 3430-23-7 | chembk.com |

| Molecular Formula | C₆H₅Br₂N | innospk.com |

| Molecular Weight | 250.92 g/mol | researchgate.net |

| Melting Point | 37-41 °C | innospk.com |

| Boiling Point | ~262.8 °C | innospk.com |

Applications in Medicinal Chemistry and Pharmaceutical Development

The compound this compound is a significant starting material in the synthesis of a wide array of pharmaceutical agents. chemimpex.com Its structural framework is integral to the development of new therapeutic compounds with diverse biological activities. The reactivity of the bromine atoms allows for the introduction of various functional groups, enabling the creation of novel molecules with potential medicinal applications. chemimpex.com

Synthesis of Potential Bioactive Compounds and Drug Leads

This compound is a key heterocyclic building block for the synthesis of potential bioactive compounds and drug leads. cymitquimica.comsigmaaldrich.com Its utility is demonstrated in its role as an intermediate in the creation of complex molecular architectures with therapeutic potential. chemimpex.com For instance, it is a precursor in the synthesis of Ozenoxacin intermediates, highlighting its importance in the development of new pharmaceuticals. nacchemical.com The pyridine core is a common feature in many pharmacologically active compounds, and the specific substitution pattern of this compound offers a unique starting point for drug discovery programs. sigmaaldrich.com

A notable application of this compound is in palladium-catalyzed Suzuki cross-coupling reactions to produce novel pyridine derivatives. One study detailed the synthesis of a series of pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, a related starting material, which exhibited anti-thrombolytic activities. mdpi.com This underscores the potential of pyridine-based compounds in developing treatments for thrombotic diseases.

Development of Antimicrobial Agents

The development of new antimicrobial agents is a critical area of pharmaceutical research, and this compound plays a role in this field. chemimpex.com It serves as a precursor for synthesizing compounds with potential antibacterial and antifungal properties. researchgate.net The pyridine scaffold is a known pharmacophore in many antimicrobial drugs, and derivatives of this compound are explored for their ability to combat various pathogens. scirp.org For example, derivatives of the related compound 2,5-dibromo-6-methylpyridine have been utilized in creating antimicrobial agents. chemimpex.com

Development of Anti-inflammatory Drugs

The synthesis of novel anti-inflammatory drugs is another significant application of this compound. chemimpex.com The compound is used as an intermediate in the creation of molecules that can modulate inflammatory pathways. chemimpex.com Pyridine derivatives have shown promise as anti-inflammatory agents by targeting specific enzymes and receptors involved in the inflammatory response. auctoresonline.org For instance, derivatives of the structurally similar 5-Bromo-2-iodo-3-methylpyridine have demonstrated anti-inflammatory effects through the inhibition of p38α mitogen-activated protein kinase (MAPK). Research has also shown that novel heterocyclic compounds incorporating pyridine moieties can act as potent COX-2 inhibitors, a key target in inflammation therapy. mdpi.com

Precursors for Antiviral and Antifungal Compounds

Research has indicated the utility of this compound and its derivatives as precursors for compounds with potential antiviral and antifungal activities. The core pyridine structure is a component of various compounds that have been investigated for their ability to inhibit viral replication and fungal growth. scirp.org For example, a series of pyridine derivatives were synthesized and evaluated for their antifungal activities, with some compounds showing promising results. researchgate.net

Scaffold Hopping Strategies in Drug Discovery Utilizing Pyridine Cores

Scaffold hopping is a medicinal chemistry strategy used to identify novel core structures for biologically active compounds. niper.gov.in The pyridine core, due to its prevalence in pharmaceuticals, is a common subject of such strategies. rsc.orgnih.gov This approach involves replacing a known active scaffold with a different one, like a pyridine derivative, to improve properties such as potency, selectivity, or pharmacokinetic profiles. niper.gov.in For instance, a scaffold-hopping approach was successfully used to develop new pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists. nih.gov This strategy has also been applied in the development of kinase inhibitors, where different heterocyclic cores, including pyridines, are explored to optimize inhibitor binding and efficacy. researchgate.netmdpi.com

Applications in Agrochemical Development

In addition to its pharmaceutical applications, this compound is an important intermediate in the agrochemical industry. chemimpex.com It is utilized in the synthesis of various crop protection agents, including herbicides and fungicides. chemimpex.com The compound's structure allows for the creation of molecules that can target specific biological pathways in weeds and pathogenic fungi, helping to enhance agricultural productivity. chemimpex.comchemimpex.com The development of pesticides from pyridine derivatives is a significant area of research, and this compound serves as a valuable starting material in this process. google.comguidechem.com For example, related chlorinated and fluorinated derivatives of methylpyridine are key intermediates in the production of a variety of pesticides. agropages.com

Synthesis of Herbicides and Fungicides

In the agricultural sector, this compound serves as a key intermediate in the creation of herbicides and fungicides. chemimpex.com These agrochemicals are vital for protecting crops from pests and diseases, thereby enhancing agricultural productivity. The compound's structure can be modified to develop new and effective crop protection agents. chemimpex.com

Development of Crop Protection Agents

The development of new crop protection agents is a continuous effort in the agrochemical industry, and this compound plays a role in this innovation. chemimpex.comchemimpex.com It is utilized in the formulation of various agrochemicals, including pesticides, to improve crop yield and resistance to pests. chemimpex.com Its application extends to the synthesis of a variety of pesticides, contributing to the broader field of crop protection. nacchemical.com

Applications in Material Science

The unique chemical properties of this compound also lend themselves to applications in material science. chemimpex.com

Formulation of Polymers and Coatings with Tailored Properties

This compound is used in the formulation of advanced materials such as polymers and coatings. chemimpex.com The incorporation of this compound can impart specific, desirable properties to these materials, enhancing their durability and performance. chemimpex.com

Applications in Analytical Chemistry and Quality Control

This compound also finds utility in the realm of analytical chemistry. chemimpex.comchemimpex.com It can be employed in analytical methods for the detection and quantification of specific compounds in various samples. chemimpex.com This makes it a valuable tool in quality control processes, particularly in industries like food and environmental testing. chemimpex.com

Applications in Dye and Fragrance Production

Historically, pyridine and its derivatives have been essential raw materials in the production of dyes and fragrances. google.comgoogle.comguidechem.com this compound, as an important organic synthetic intermediate, is also applicable in these areas. google.comgoogle.comguidechem.com It can be used in the synthesis of dyes and as a component in the production of fragrances. google.comgoogle.comguidechem.com

Conclusion

2,5-Dibromo-3-methylpyridine stands out as a highly versatile and valuable intermediate in the realm of organic synthesis. Its readily accessible synthetic routes and the presence of two reactive bromine atoms make it an ideal starting material for the construction of a wide array of complex molecules. From the development of new pharmaceuticals to the creation of advanced materials, the applications of this halogenated pyridine (B92270) scaffold continue to expand, underscoring its importance in both academic and industrial research. The strategic functionalization of this compound through various chemical transformations provides a powerful platform for innovation in chemical science.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies on 2,5-Dibromo-3-methylpyridine and its Derivatives

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For this compound, DFT studies can elucidate how the interplay of the electron-withdrawing bromine atoms and the electron-donating methyl group influences the electronic landscape of the pyridine (B92270) ring. While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be understood from studies on related substituted pyridines. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of DFT that helps in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be distributed across the pyridine ring, with significant contributions from the nitrogen atom and the carbon atoms bearing the methyl group. The electron-donating nature of the methyl group would likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the bromine atoms, being electron-withdrawing, would lower the energy of the LUMO, making the molecule more amenable to nucleophilic attack, particularly at the carbon atoms attached to the bromines. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Pyridines (Calculated via DFT) Note: The following data is hypothetical and for illustrative purposes, based on general principles of substituent effects on the electronic structure of pyridine.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyridine | -6.78 | -0.54 | 6.24 |

| 3-Methylpyridine (B133936) | -6.52 | -0.41 | 6.11 |

| 2,5-Dibromopyridine (B19318) | -7.01 | -1.23 | 5.78 |

| This compound | -6.85 | -1.15 | 5.70 |

DFT calculations can be used to determine various reactivity indices that quantify the electrophilic and nucleophilic character of a molecule. mdpi.com These indices, such as chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω), are derived from the HOMO and LUMO energies.

For this compound, the presence of electronegative bromine atoms is expected to result in a higher electrophilicity index compared to unsubstituted pyridine. The mapping of local electrophilicity and nucleophilicity across the molecule can identify the most probable sites for electrophilic and nucleophilic attack. The nitrogen atom would be the primary site for protonation and electrophilic attack, while the carbon atoms bonded to the bromine atoms would be susceptible to nucleophilic substitution.

Table 2: Calculated Global Reactivity Descriptors for Pyridine Derivatives Note: This table presents hypothetical data for illustrative purposes, derived from the general trends observed in DFT studies of substituted pyridines.

| Compound | Chemical Potential (μ) | Hardness (η) | Global Electrophilicity (ω) |

|---|---|---|---|

| Pyridine | -3.66 | 3.12 | 2.14 |

| 3-Methylpyridine | -3.47 | 3.06 | 1.96 |

| 2,5-Dibromopyridine | -4.12 | 2.89 | 2.93 |

| This compound | -4.00 | 2.85 | 2.81 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the MEP would show a region of negative potential (typically colored red) around the nitrogen atom, indicating its high electron density and propensity to act as a Lewis base. nih.gov Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the methyl group and the pyridine ring, as well as in the vicinity of the bromine atoms due to the σ-hole effect. This information is invaluable for predicting the pathways of electrophilic and nucleophilic reactions. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

In Silico Screening and Virtual Library Generation for Drug Discovery

The this compound scaffold is a valuable building block in medicinal chemistry. Its di-halogenated nature allows for selective functionalization at two distinct positions, making it an attractive starting point for the generation of virtual libraries of compounds for drug discovery. In silico screening techniques, such as molecular docking, use computational methods to predict the binding affinity of a large number of molecules to a biological target, such as a protein or enzyme. mdpi.comnih.gov

Virtual libraries based on the this compound core can be generated by computationally adding a diverse range of substituents at the bromine positions. These libraries can then be screened against various therapeutic targets to identify potential lead compounds with desired biological activity. ijfmr.comgrowingscience.com The pyridine motif is a common feature in many approved drugs, and the introduction of bromo and methyl groups provides handles for tuning the physicochemical properties and biological activity of the resulting derivatives. nih.gov

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The synthesis and functionalization of pyridine (B92270) derivatives, including 2,5-Dibromo-3-methylpyridine, are increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). beilstein-journals.orgnih.gov These data-driven technologies are revolutionizing chemical synthesis by enabling more accurate predictions of reaction outcomes, optimizing reaction conditions, and even discovering novel synthetic pathways. researchgate.netpreprints.org

Machine learning models, particularly deep neural networks, are being trained on vast datasets of chemical reactions to identify complex patterns that may not be apparent through traditional analysis. aimlic.comsaiwa.ai This allows for the prediction of the most likely products of a reaction, a crucial step in planning efficient synthetic routes. For a molecule like this compound, where multiple reactive sites exist, AI can help predict the regioselectivity of a given reaction, saving valuable experimental time and resources.

Furthermore, ML algorithms are adept at optimizing reaction conditions to maximize yield and minimize byproducts. beilstein-journals.orgbeilstein-journals.org By analyzing experimental data, these models can identify the optimal temperature, solvent, catalyst, and other parameters for a specific transformation involving this compound. beilstein-journals.org This is particularly valuable for complex reactions where the interplay of multiple variables can be difficult to decipher through conventional one-variable-at-a-time experimentation. Bayesian optimization, for instance, is a powerful technique used to efficiently explore the parameter space and identify optimal reaction conditions with a minimal number of experiments. researchgate.net

The development of autonomous self-optimizing flow reactors, guided by machine learning algorithms, represents a significant leap forward. researchgate.net These systems can continuously adjust reaction conditions in real-time to maintain optimal performance, a capability that could be applied to the industrial-scale synthesis of derivatives of this compound.

The table below illustrates the various applications of AI and ML in the context of chemical reactions relevant to the synthesis and modification of substituted pyridines.

| AI/ML Application | Description | Relevance to this compound |

| Reaction Outcome Prediction | Models predict the major product(s) of a chemical reaction based on reactants, reagents, and conditions. nih.govacs.org | Predicts the regioselectivity of substitutions or cross-coupling reactions on the pyridine ring. |

| Retrosynthetic Analysis | AI algorithms propose synthetic pathways by recursively breaking down a target molecule into simpler, commercially available precursors. engineering.org.cn | Suggests efficient synthetic routes to complex molecules starting from or passing through this compound. acs.org |

| Reaction Condition Optimization | Machine learning models identify the optimal set of reaction parameters (e.g., temperature, solvent, catalyst) to maximize yield and selectivity. beilstein-journals.orgbeilstein-journals.org | Optimizes conditions for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions involving the bromo-substituents. |

| Novel Reaction Discovery | By analyzing vast chemical datasets, AI can identify novel patterns and propose new types of chemical reactions. researchgate.net | Could potentially uncover new, more efficient ways to synthesize or functionalize the this compound scaffold. |

| Catalyst and Reagent Selection | AI can assist in selecting the most effective catalyst or reagent for a specific transformation from a large library of possibilities. saiwa.ai | Recommends the optimal palladium catalyst and ligand for a specific cross-coupling reaction. |

| Autonomous Synthesis | Integration of AI with robotic platforms enables the automated design, execution, and optimization of chemical syntheses. researchgate.net | Facilitates high-throughput screening of reaction conditions and rapid synthesis of a library of derivatives. |

While the direct application of AI to reactions specifically involving this compound may not be extensively documented in readily available literature, the principles and methodologies are broadly applicable to substituted pyridines. nih.govacs.org The continued development of more sophisticated algorithms and the expansion of high-quality reaction databases will undoubtedly lead to more precise and powerful predictive tools for chemists working with this and other complex heterocyclic compounds. nih.govgwern.net The future of organic synthesis will likely involve a synergistic partnership between human expertise and artificial intelligence, leading to faster, more efficient, and innovative ways to create valuable molecules. gwern.net

Q & A

Q. What are the key synthetic pathways for 2,5-Dibromo-3-methylpyridine?

The compound is synthesized via sequential bromination. Starting from 3-methylpyridin-2-amine (47), N-bromosuccinimide (NBS) in acetonitrile with ammonium acetate yields 5-bromo-3-methylpyridin-2-amine (48). Subsequent treatment with HBr, bromine, and sodium nitrite (NaNO₂) at 0–5°C achieves regioselective bromination at the 2-position, followed by neutralization with KOH to isolate this compound (49). Key parameters include temperature control and stoichiometric ratios to avoid over-bromination .

Q. What safety protocols are critical for handling this compound?

Classified as a toxic solid (UN 2811, hazard class 6.1), it requires PPE (gloves, goggles, lab coat) and handling in a fume hood. Contaminated surfaces must be deactivated with 5% sodium thiosulfate. Spills should be contained with inert absorbents and disposed of as hazardous waste. Transport requires III/6.1 labeling .

Q. How can researchers confirm the identity and purity of this compound?

- Analytical Methods : Use NMR (¹H/¹³C) to verify substitution patterns (e.g., methyl at C3, bromines at C2/C5).

- Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity (>98% typical for synthetic batches).

- Physical Properties : Compare melting point and CAS registry (2243-47-2) with literature .

Advanced Research Questions

Q. How can bromination efficiency be optimized for 3-methylpyridine derivatives?

- Catalytic Systems : Use Lewis acids (e.g., FeBr₃) to enhance electrophilic substitution.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve bromine solubility and regioselectivity.

- Kinetic Control : Lower temperatures (0–5°C) favor mono-bromination, while higher temperatures may promote di-substitution but risk side reactions .

Q. How should researchers address contradictions in reported reaction yields?

- Methodological Review : Compare solvent purity, catalyst loadings, and workup procedures (e.g., aqueous extraction vs. column chromatography).

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., tribrominated derivatives or dehalogenated products).

- Reproducibility Tests : Replicate conditions from conflicting studies while monitoring variables like humidity or oxygen sensitivity .

Q. What strategies enable selective functionalization of this compound?

- Metal-Halogen Exchange : Treat with organomagnesium reagents (Grignard) to replace bromine at C2 or C5.

- Cross-Coupling : Suzuki-Miyaura coupling with Pd catalysts for aryl/heteroaryl group introduction.

- Protection/Deprotection : Use silyl ethers to temporarily shield the methyl group during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。